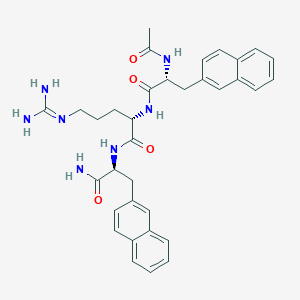

鲑鱼降钙素 (8-32) 还原型

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AC187 is a potent and orally active amylin receptor antagonist. It has shown significant selectivity for the amylin receptor over calcitonin and calcitonin gene-related peptide (CGRP) receptors. This compound has been studied for its neuroprotective effects and its role in regulating glucagon secretion and gastric emptying .

科学研究应用

AC187 在科学研究中具有广泛的应用:

化学: 它用于研究肽合成和修饰技术。

生物学: AC187 用于研究淀粉样多肽受体及其在各种生理过程中的作用。

医学: 该化合物因其潜在的治疗效果而被研究,特别是在神经保护和代谢调节方面。

作用机制

AC187 通过拮抗淀粉样多肽受体发挥作用。该受体参与调节葡萄糖代谢和神经元存活。通过阻断受体,AC187 可以防止淀粉样β蛋白的神经毒性作用,淀粉样β蛋白与神经退行性疾病有关。 该化合物还影响胰高血糖素分泌和胃排空,这对代谢控制很重要 .

类似化合物:

普兰林肽: 另一种用于糖尿病治疗的淀粉样多肽受体激动剂。

降钙素: 一种肽激素,也与淀粉样多肽受体相互作用,但具有不同的生理作用。

CGRP 拮抗剂: 这些化合物靶向 CGRP 受体,它们与淀粉样多肽受体相关但不同。

AC187 的独特性: AC187 在其对淀粉样多肽受体的选择性和强大的神经保护作用方面是独一无二的。与作为治疗药物使用的普兰林肽不同,AC187 主要是一种研究工具。 它阻断淀粉样β蛋白诱导的神经毒性的能力使其区别于其他针对类似途径的化合物 .

生化分析

Biochemical Properties

Salmon calcitonin (8-32) reduced plays a significant role in biochemical reactions, particularly in the regulation of calcium levels and bone resorption. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the amylin receptor, where salmon calcitonin (8-32) reduced acts as an antagonist. This interaction reverses the inhibitory effect of amylin on glucose-induced insulin release and potentiates the insulin response to glucose in the rat perfused pancreas . Additionally, it interacts with calcitonin receptors, leading to a decrease in osteoclast activity and bone resorption.

Cellular Effects

Salmon calcitonin (8-32) reduced influences various types of cells and cellular processes. In osteoclasts, it inhibits bone resorption by reducing the activity and number of these cells. This effect is mediated through the calcitonin receptor, which, upon binding with salmon calcitonin (8-32) reduced, triggers a signaling cascade that leads to decreased osteoclast activity. In pancreatic cells, it enhances insulin secretion by antagonizing the effects of amylin, thereby improving glucose metabolism . These cellular effects highlight the compound’s potential in treating conditions like osteoporosis and diabetes.

Molecular Mechanism

The molecular mechanism of salmon calcitonin (8-32) reduced involves its binding to specific receptors, such as the calcitonin and amylin receptors. Upon binding to the calcitonin receptor, it inhibits adenylate cyclase activity, leading to a decrease in cyclic AMP levels and subsequent inhibition of osteoclast activity. In the case of the amylin receptor, salmon calcitonin (8-32) reduced antagonizes amylin’s inhibitory effect on insulin secretion, thereby enhancing glucose-induced insulin release . These interactions at the molecular level are crucial for the compound’s therapeutic effects.

准备方法

合成路线和反应条件: AC187 的合成涉及多个步骤,从制备肽序列开始。该序列通常采用固相肽合成 (SPPS) 进行合成,该方法允许将氨基酸依次添加到不断增长的肽链中。反应条件通常涉及使用保护基团来防止不希望发生的副反应,以及使用偶联试剂来促进肽键的形成。

工业生产方法: AC187 的工业生产可能涉及扩大 SPPS 工艺。这包括优化反应条件以确保高收率和纯度,以及实施纯化步骤,例如高效液相色谱 (HPLC) 以分离所需的产物。

化学反应分析

反应类型: AC187 可以发生各种化学反应,包括:

氧化: 该反应可以改变肽的侧链或主链,可能改变其活性。

还原: 这可以逆转氧化反应或减少肽内的二硫键。

取代: 这涉及用另一个官能团替换一个官能团,这可以用来改变肽的性质。

常用试剂和条件:

氧化: 过氧化氢或碘等试剂可以在温和条件下使用。

还原: 通常使用二硫苏糖醇 (DTT) 或三 (2-羧乙基) 膦 (TCEP) 等还原剂。

取代: 根据所需的修饰,可以使用各种亲核试剂和亲电试剂。

主要产物: 这些反应的主要产物取决于对肽所做的具体修饰。例如,氧化可能导致形成亚砜或磺酸,而还原可能导致二硫键断裂。

相似化合物的比较

Pramlintide: Another amylin receptor agonist used in diabetes treatment.

Calcitonin: A peptide hormone that also interacts with amylin receptors but has different physiological effects.

CGRP Antagonists: These compounds target CGRP receptors, which are related to but distinct from amylin receptors.

Uniqueness of AC187: AC187 is unique in its high selectivity for the amylin receptor and its potent neuroprotective effects. Unlike pramlintide, which is used therapeutically, AC187 is primarily a research tool. Its ability to block amyloid-beta-induced neurotoxicity sets it apart from other compounds targeting similar pathways .

属性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C127H205N37O40/c1-59(2)44-81(156-122(200)99(63(9)10)142-68(15)171)105(183)139-54-96(178)143-74(22-16-18-40-128)106(184)151-84(47-62(7)8)114(192)159-90(57-166)119(197)148-77(34-37-92(130)174)108(186)146-79(36-39-98(180)181)109(187)153-83(46-61(5)6)113(191)154-85(50-71-53-137-58-141-71)115(193)145-75(23-17-19-41-129)107(185)152-82(45-60(3)4)112(190)147-78(35-38-93(131)175)111(189)162-103(67(14)170)125(203)158-88(49-70-28-32-73(173)33-29-70)126(204)164-43-21-25-91(164)120(198)149-76(24-20-42-138-127(135)136)110(188)161-102(66(13)169)124(202)157-87(52-95(133)177)117(195)160-100(64(11)167)121(199)140-55-97(179)144-89(56-165)118(196)155-86(51-94(132)176)116(194)163-101(65(12)168)123(201)150-80(104(134)182)48-69-26-30-72(172)31-27-69/h26-33,53,58-67,74-91,99-103,165-170,172-173H,16-25,34-52,54-57,128-129H2,1-15H3,(H2,130,174)(H2,131,175)(H2,132,176)(H2,133,177)(H2,134,182)(H,137,141)(H,139,183)(H,140,199)(H,142,171)(H,143,178)(H,144,179)(H,145,193)(H,146,186)(H,147,190)(H,148,197)(H,149,198)(H,150,201)(H,151,184)(H,152,185)(H,153,187)(H,154,191)(H,155,196)(H,156,200)(H,157,202)(H,158,203)(H,159,192)(H,160,195)(H,161,188)(H,162,189)(H,163,194)(H,180,181)(H4,135,136,138)/t64-,65-,66-,67-,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,99+,100+,101+,102+,103+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFXHYNEZYAYPG-AABHONRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C127H205N37O40 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2890.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)

![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B549390.png)

![[N-[(4S)-4-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutyl]carbamimidoyl]azanide](/img/structure/B549409.png)